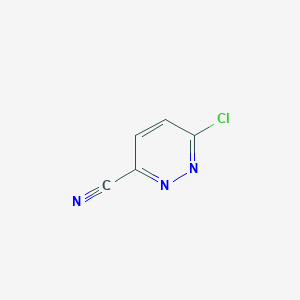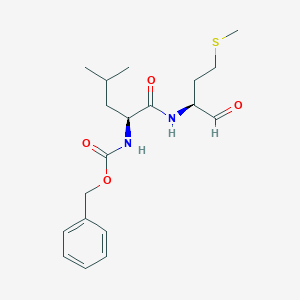
Benzyloxycarbonyl-leucyl-methionine-H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyl-leucyl-methionine-H, commonly known as Z-LM-H, is a dipeptide that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Z-LM-H is a synthetic compound that is composed of two amino acids, leucine and methionine, and is commonly used in the study of proteases and their inhibitors.
Wirkmechanismus
Z-LM-H inhibits proteases by binding to their active sites and blocking their catalytic activity. The benzyl group of Z-LM-H interacts with the hydrophobic pocket of the active site, while the leucine and methionine residues interact with the catalytic residues of the protease. This interaction results in the formation of a stable complex between Z-LM-H and the protease, which prevents the protease from hydrolyzing peptide bonds.
Biochemische Und Physiologische Effekte
Z-LM-H has been shown to have various biochemical and physiological effects. Inhibition of cathepsin B by Z-LM-H has been shown to reduce tumor growth and metastasis in animal models of cancer. Z-LM-H has also been shown to reduce muscle degeneration in animal models of muscular dystrophy by inhibiting calpain activity. In addition, Z-LM-H has been shown to reduce apoptosis in animal models of neurodegenerative diseases by inhibiting caspase activity.
Vorteile Und Einschränkungen Für Laborexperimente
Z-LM-H is a potent and specific inhibitor of proteases, making it a valuable tool for studying protease function and inhibition. However, Z-LM-H has some limitations in lab experiments. It is a synthetic compound that may not accurately reflect the behavior of natural protease inhibitors. In addition, Z-LM-H may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Z-LM-H. One area of research is the development of new protease inhibitors based on the structure of Z-LM-H. This can lead to the discovery of more potent and specific inhibitors that can be used in the treatment of various diseases. Another area of research is the study of the physiological and pathological roles of proteases and their inhibitors. This can lead to a better understanding of the molecular mechanisms underlying various diseases and the development of new therapeutic strategies.
Synthesemethoden
Z-LM-H is synthesized through a series of chemical reactions that involve the protection and deprotection of amino groups. The synthesis process begins with the protection of the amino group of leucine with a benzyl group, which is then followed by the coupling of leucine with methionine. The peptide bond between the two amino acids is formed using a coupling reagent such as dicyclohexylcarbodiimide (DCC). The final step involves the removal of the benzyl group from the amino group of leucine using hydrogenation or catalytic hydrogenolysis.
Wissenschaftliche Forschungsanwendungen
Z-LM-H is commonly used in the study of proteases and their inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. They play a crucial role in various biological processes such as digestion, blood coagulation, and immune response. However, uncontrolled protease activity can lead to pathological conditions such as cancer, inflammation, and neurodegenerative diseases.
Z-LM-H is a potent inhibitor of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and is implicated in cancer progression and metastasis. Z-LM-H has also been shown to inhibit other proteases such as calpain, a calcium-dependent protease that is involved in muscle degeneration, and caspase, a protease that is involved in apoptosis or programmed cell death.
Eigenschaften
CAS-Nummer |
117611-43-5 |
|---|---|
Produktname |
Benzyloxycarbonyl-leucyl-methionine-H |
Molekularformel |
C19H28N2O4S |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C19H28N2O4S/c1-14(2)11-17(18(23)20-16(12-22)9-10-26-3)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,12,14,16-17H,9-11,13H2,1-3H3,(H,20,23)(H,21,24)/t16-,17-/m0/s1 |
InChI-Schlüssel |
RXCRNUBYZRKEGC-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C=O)NC(=O)OCC1=CC=CC=C1 |
Andere CAS-Nummern |
117611-43-5 |
Synonyme |
enzyloxycarbonyl-leucyl-methionine-H Z-Leu-Met-H |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



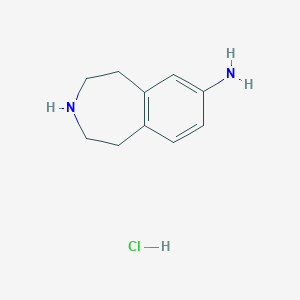
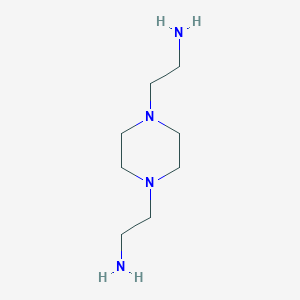
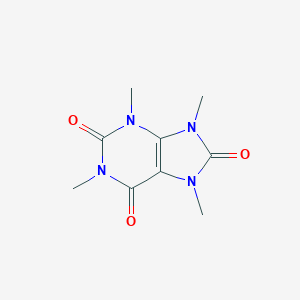
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

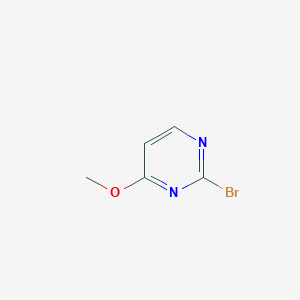


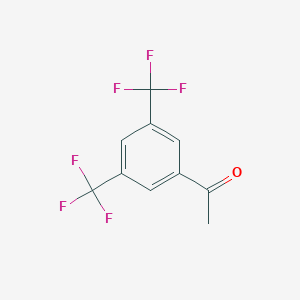
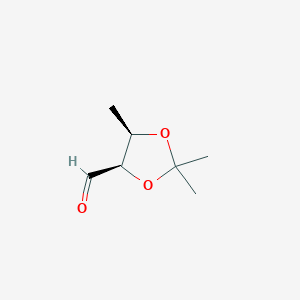
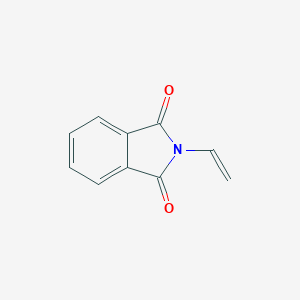
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

